![molecular formula C13H24N2O4 B2369660 2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid CAS No. 1353959-78-0](/img/structure/B2369660.png)
2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid
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Overview
Description
The compound “2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid” is a type of organic compound known as an alpha amino acid amide . It has a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The compound has a CAS Number of 194154-91-1 and a molecular weight of 229.28 .
Molecular Structure Analysis
The pyrrolidine ring in the compound contributes to its stereochemistry and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also increases three-dimensional (3D) coverage, a phenomenon called “pseudorotation” .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, compounds with a pyrrolidine ring are known to be versatile in drug discovery .Scientific Research Applications
1. Divergent Synthesis Applications
2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid is utilized in divergent synthesis applications. For instance, Rossi et al. (2007) demonstrated its use in the divergent and solvent-dependent synthesis of various compounds, such as 5,6-dihydro-4H-pyridazines and 2-(1-N-boc-hydrazono-ethyl)-4-pyrrolidin-1-yl-but-3-enoic acid ethyl ester. These findings indicate the compound's versatility in organic synthesis (Rossi et al., 2007).
2. Synthesis of Amino Acid Analogues
The compound is instrumental in synthesizing amino acid analogues. Yu-huan (2009) used it to create 2-(2-amino-4-thiazolyl)-(Z)-2-[(1-tert-butoxycarbonyl-1-methyl-ethoxy)-imino] acetic acid benzothiazolyl thioester, showcasing its application in producing complex amino acid derivatives (Wang Yu-huan, 2009).
3. Peptide Synthesis and Analysis
In peptide synthesis and analysis, the compound is used for the quantitative cleavage of the tert-butyloxycarbonyl group from N-blocked amino acids and peptides. Ehrlich-Rogozinski (1974) developed a method for its determination in peptide derivatives, emphasizing its role in peptide chemistry and analysis (Ehrlich-Rogozinski, 1974).
4. Role in Catalysis and Reaction Mechanisms
This compound is also pivotal in understanding reaction mechanisms and catalysis. Baš et al. (2001) explored its reactions with various nucleophiles, revealing insights into reaction pathways and product formation in organic chemistry (Baš et al., 2001).
5. Polymer Synthesis and Properties
Gao, Sanda, and Masuda (2003) utilized this compound in the synthesis and polymerization of novel amino acid-derived acetylene monomers, demonstrating its application in polymer chemistry and the study of polymer properties (Gao, Sanda, & Masuda, 2003).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-[methyl-[[1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidin-2-yl]methyl]amino]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O4/c1-13(2,3)19-12(18)15-7-5-6-10(15)8-14(4)9-11(16)17/h10H,5-9H2,1-4H3,(H,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRPFNGSXUGUQQM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1CN(C)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(((1-(tert-Butoxycarbonyl)pyrrolidin-2-yl)methyl)(methyl)amino)acetic acid |
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